molecular formula C16H13ClN2O3S2 B2385375 2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 895465-64-2

2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2385375
M. Wt: 380.86
InChI Key: AXZQGGYEZGZJJD-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BTA-EG6 and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, closely related to the compound , have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibited promising nonlinear optical (NLO) activity, suggesting applications in the development of optical materials. Furthermore, molecular docking studies indicated significant binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), suggesting potential pharmaceutical applications (Mary et al., 2020).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-10-7-8-12(17)15-14(10)19-16(23-15)18-13(20)9-24(21,22)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQGGYEZGZJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

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